

A Comparative Analysis of KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib

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Compound of Interest

Compound Name: MRTX1133

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This guide provides a detailed comparison of the efficacy of three targeted cancer therapies: **MRTX1133**, sotorasib, and adagrasib. These small molecule inhibitors are at the forefront of treating cancers driven by mutations in the KRAS oncogene, a protein that has long been considered "undruggable." This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical and clinical data.

Introduction to KRAS and Targeted Inhibition

The KRAS protein is a critical signaling molecule that, when mutated, can become permanently "switched on," leading to uncontrolled cell growth and tumor formation. The most common KRAS mutations include G12C and G12D. Sotorasib (AMG 510) and adagrasib (MRTX849) were landmark developments, becoming the first approved drugs to specifically target the KRAS G12C mutation.^{[1][2]} **MRTX1133** is a newer, investigational inhibitor designed to target the KRAS G12D mutation, which is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC).^{[3][4][5]}

Inhibitor	Target Mutation	Development Status	Mechanism of Action
MRTX1133	KRAS G12D	Phase I/II Clinical Trial[3][4]	Selective, non-covalent inhibitor[4]
Sotorasib	KRAS G12C	FDA Approved[6]	Irreversible, covalent inhibitor of inactive (GDP-bound) state[6]
Adagrasib	KRAS G12C	FDA Approved[2][7]	Irreversible, covalent inhibitor of inactive (GDP-bound) state[8]

Efficacy Data Comparison

The efficacy of these inhibitors varies based on the KRAS mutation they target and the cancer type. Sotorasib and adagrasib have extensive clinical data in non-small cell lung cancer (NSCLC), while **MRTX1133**'s data is currently from preclinical models, primarily in pancreatic cancer.

Preclinical Efficacy

In preclinical studies, all three inhibitors have demonstrated potent and selective activity against cancer cells harboring their respective target mutations. **MRTX1133** has shown significant tumor regression in various pancreatic cancer models.

Table 1: Summary of Preclinical Efficacy Data

Drug	Cancer Model	Key Findings	Citation
MRTX1133	Pancreatic Cancer Xenografts (HPAC cell line)	Dose-dependent anti-tumor efficacy; 30 mg/kg twice daily resulted in 85% tumor regression.	[3]
Immunocompetent Pancreatic Cancer Models	Induced complete or near-complete remissions within 14 days.	[3]	
KRAS G12D-mutant PDAC cell lines (AsPC-1, HPAF-II)	Reduced phosphorylation of downstream effectors (ERK, AKT, S6); induced apoptosis markers.	[9]	
Sotorasib	KRAS G12C-mutant cancer cell lines	Specifically and irreversibly inhibits KRAS G12C, leading to inhibition of oncogenic signaling.	[10]
Adagrasib	KRAS G12C-mutant xenograft models	Showed significant tumor growth inhibition.	[11]

Clinical Efficacy: Sotorasib vs. Adagrasib in KRAS G12C NSCLC

Sotorasib and adagrasib have both been approved for patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][2] Their clinical trial results show comparable efficacy, though some differences in response rates and central nervous system (CNS) activity have been noted.

Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC

Efficacy Endpoint	Sotorasib (CodeBreak 100 & 200 Trials)	Adagrasib (KRYSTAL-1 & 12 Trials)
Objective Response Rate (ORR)	28.1% - 41% [1] [10] [12]	42.9% - 43% [7] [13]
Disease Control Rate (DCR)	80.6% - 84% [10] [14]	Not consistently reported
Median Duration of Response (DOR)	10.0 - 12.3 months [6] [10]	12.4 months [7]
Median Progression-Free Survival (PFS)	5.6 - 6.8 months [1] [14] [15] [16]	6.5 - 6.9 months [7] [13]
Median Overall Survival (OS)	12.5 months [12] [14] [17]	12.6 - 14.1 months [7] [13]
Intracranial ORR (CNS Metastases)	13% (in a small cohort) [13]	33.3% [13]

Note: Data is compiled from different clinical trials and patient populations may vary slightly. Direct comparison should be made with caution.

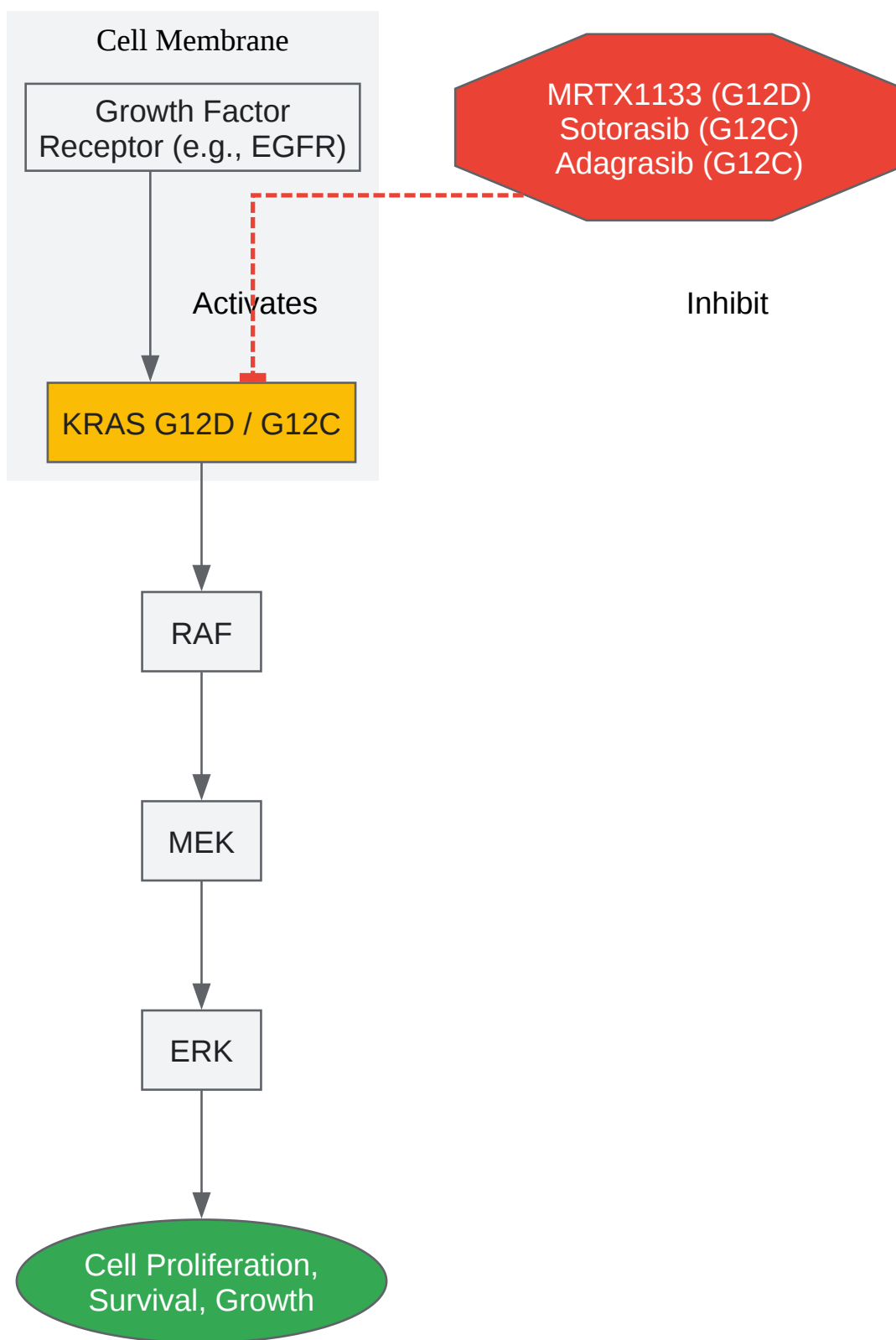
Clinical Development of MRTX1133

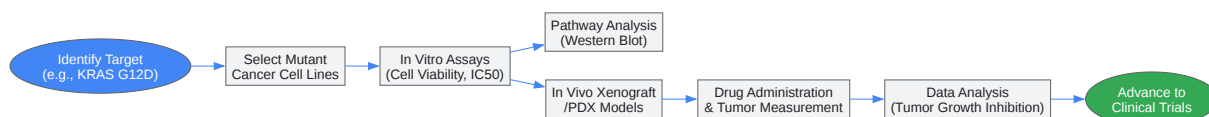
MRTX1133 is currently in a Phase I/II clinical trial for patients with advanced solid tumors harboring a KRAS G12D mutation (NCT05737706), which began in March 2023.[\[3\]](#)[\[4\]](#) Efficacy data from this trial is anticipated and will be crucial in establishing its clinical benefit.

Signaling Pathway and Experimental Workflow

KRAS Signaling Pathway Inhibition

KRAS is a GTPase that cycles between an active (GTP-bound) and an inactive (GDP-bound) state. It acts as a molecular switch in the MAPK pathway (RAF-MEK-ERK), which controls cell proliferation and survival. Mutated KRAS remains locked in the active state, driving continuous signaling. Sotorasib and adagrasib covalently bind to the cysteine-12 residue of KRAS G12C in its inactive state, trapping it and blocking downstream signaling. **MRTX1133** is a non-covalent inhibitor that selectively binds to and inhibits KRAS G12D.





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- To cite this document: BenchChem. [A Comparative Analysis of KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8221346#comparing-mrtx1133-efficacy-to-sotorasib-and-adagrasib]

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